2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
2-(2-bromophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChI Key |
FLRACHLPIUFCEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key synthetic approach to 2-(2-bromophenyl)-8-methylimidazo[1,2-a]pyridine involves the condensation and cyclization of 2-aminopyridine derivatives with α-bromoacetophenone derivatives under various catalytic or catalyst-free conditions. The reaction typically proceeds via nucleophilic attack of the amino group on the α-bromoketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
Preparation via Condensation of 2-Aminopyridine and 2-Bromoacetophenone
Catalyst-Free Microwave-Assisted Method
Procedure : Equimolar amounts of 2-aminopyridine and 2-bromoacetophenone are mixed neat (without solvent or catalyst) and subjected to microwave irradiation at 65 °C with 100 W power.
Reaction Conditions : Microwave irradiation, 65 °C, short reaction time (minutes to a few hours).
Outcome : This method yields the target imidazo[1,2-a]pyridine derivatives in high yields (up to 90%) with excellent purity.
Advantages : Solvent- and catalyst-free conditions reduce cost and environmental impact; microwave heating accelerates the reaction.
Notes : The reaction mixture transitions from solid to liquid and then solidifies again during the process, indicating a smooth phase change facilitating the reaction.
Reference : Kong et al. (2016) demonstrated this efficient solvent- and catalyst-free synthesis under microwave irradiation, applicable to various substituted derivatives including bromophenyl groups.
Ionic Liquid Catalyzed One-Pot Synthesis under Ultrasound Irradiation
Procedure : A mixture of 2-aminopyridine, acetophenone derivatives (which can be substituted with bromine), iodine as an oxidant, and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as an ionic liquid catalyst is subjected to ultrasound irradiation at 30–35 °C.
Base Treatment : Post-reaction treatment with bases such as NaOH or K2CO3 improves yield and purity.
Reaction Time : Approximately 2.5 hours of ultrasound irradiation followed by 20 minutes of base treatment.
Yields : Isolated yields of imidazo[1,2-a]pyridines range from 53% to 82%, depending on the base and its amount.
Optimization : Increasing base equivalents and choice of base (K2CO3 better than NaOH) improves yield.
Advantages : Mild conditions, shorter reaction times, and facile work-up.
Reference : Paengphua et al. (2019) reported this method, highlighting the role of ionic liquids and ultrasound in enhancing reaction efficiency.
Enzymatic and Solvent-Based Methods
Procedure : Reaction of 2-bromoacetophenone with 2-aminopyridine in ethanol with the presence of porcine pancreatic lipase (PPL) enzyme as a biocatalyst.
Conditions : Room temperature (30 °C), shaking at 160 rpm for several hours.
Work-up : Filtration to remove enzyme, solvent evaporation, and recrystallization from ethanol.
Outcome : Formation of the desired imidazo[1,2-a]pyridine derivatives with moderate to good yields.
Advantages : Mild, environmentally friendly conditions using biocatalysis.
Reference : Supporting information from a recent study describes this enzymatic approach for 2-bromoacetophenone derivatives.
Metal-Free Direct Synthesis via Condensation with Aldehydes and α-Bromoketones
Approach : Metal-free condensation of 2-aminopyridine with α-bromoketones or aldehydes under mild conditions, sometimes using acid catalysts like hydrochloric acid or perchloric acid.
Features : The Groebke–Blackburn–Bienaymé multicomponent reaction is a common strategy for substituted imidazo[1,2-a]pyridines, but for 2-(2-bromophenyl) derivatives, direct condensation with α-bromoacetophenone is preferred.
Reaction Conditions : Often at room temperature or mild heating, with or without solvent.
Yields : Generally good to excellent yields reported.
Reference : Kurteva et al. (2021) provide a review of metal-free synthetic methods for imidazo[1,2-a]pyridines, including condensation strategies relevant to bromophenyl substitution.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst / Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Microwave-Assisted Catalyst-Free | 2-Aminopyridine + 2-Bromoacetophenone | None, microwave irradiation | 65 °C | Minutes to hours | Up to 90 | Solvent- and catalyst-free, rapid |
| Ionic Liquid Catalyzed Ultrasound | 2-Aminopyridine + Acetophenone + Iodine | [BMIM]BF4, ultrasound, base treatment | 30–45 °C | 2.5 h + 20 min | 53–82 | Mild, one-pot, base improves yield |
| Enzymatic Biocatalysis | 2-Aminopyridine + 2-Bromoacetophenone | Porcine pancreatic lipase, ethanol | 30 °C | Several hours | Moderate | Green chemistry approach |
| Metal-Free Acid-Catalyzed Condensation | 2-Aminopyridine + α-Bromoketones/Aldehydes | HCl or HClO4, mild heating | RT to mild | Variable | Good to excellent | Multicomponent reactions possible |
In-Depth Research Findings and Notes
The use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate enhances reaction rates and yields by providing a favorable medium and catalytic environment under ultrasound irradiation.
Microwave irradiation significantly reduces reaction time compared to conventional heating and avoids the use of solvents and catalysts, aligning with green chemistry principles.
The choice of base in post-treatment strongly influences the isolated yield in ionic liquid methods, with potassium carbonate generally outperforming sodium hydroxide in the reported studies.
Enzymatic methods, while less common, offer mild and selective conditions that are advantageous for sensitive substrates or when environmental impact is a concern.
Metal-free condensation methods provide versatile routes to various substituted imidazo[1,2-a]pyridines, including those with bromophenyl substituents, often under mild and scalable conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce corresponding oxides.
Scientific Research Applications
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-cancer, anti-inflammatory, and anti-viral activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play a crucial role in binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine are compared below with derivatives differing in substituent positions, halogenation patterns, and fused heterocycles.
Substituent Position and Halogenation Effects
Key Observations :
- Bromine Position: Ortho-bromine (target compound) enables regioselective annulation (e.g., selenophene fusion via Se–Br exchange) , whereas para-bromine derivatives (e.g., 2-(4-bromophenyl)) are less reactive in such transformations.
- Methyl Substitution : 8-Methyl substitution (target compound) likely improves metabolic stability compared to 7-methyl analogs (e.g., AI-33 in ), which may exhibit different steric interactions .
- Halogen Diversity : Chlorine (e.g., 4-chlorophenyl in ) and fluorine (e.g., 8-fluoro in ) substituents modulate electronic effects and binding affinity .
Biological Activity
2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has gained attention due to its diverse biological activities. This compound, like other derivatives of imidazo[1,2-a]pyridines, exhibits a variety of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H12BrN3
- Molecular Weight : 304.17 g/mol
This compound features a bromophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core, which is significant for its biological interactions.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives possess notable anticancer properties. In a study evaluating various derivatives against human cancer cell lines, this compound demonstrated moderate cytotoxicity against HCT-116 colorectal cancer cells with an IC50 value indicative of its potential as an anticancer agent . The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring significantly influence the compound's efficacy.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity. The compound exhibited significant inhibition against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing effective antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. In vitro assays indicated that the compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activities of imidazo[1,2-a]pyridine derivatives are closely related to their structural features. The presence of electron-withdrawing groups on the phenyl ring enhances the compound's reactivity and biological potency. For example:
| Substituent | Activity Type | Effect on Activity |
|---|---|---|
| Bromine (Br) | Anticancer | Increases potency |
| Methyl (CH₃) | Antimicrobial | Enhances solubility |
| Halogen substitutions | Anti-inflammatory | Modulates cytokine levels |
Study on Anticancer Activity
In a recent study published in MDPI, researchers evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives including this compound. The results indicated that this compound inhibited cell proliferation in HCT-116 cells significantly more than in normal cell lines . This selectivity is crucial for developing targeted cancer therapies.
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of several imidazo[1,2-a]pyridine compounds. The findings revealed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria with a noteworthy selectivity index . This suggests its potential as a lead compound for antibiotic development.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine?
The compound is typically synthesized via condensation of α-haloketones with aminopyridine derivatives. For example, 3-bromopyridine-2-amine reacts with α-bromo ketones in ethanol under reflux with NaHCO₃, yielding imidazo[1,2-a]pyridine derivatives (yields: 54–85%) . Solid-phase synthesis methods are also employed, where halogenation at the 3-position is achieved using polymer-bound intermediates . Microwave-assisted protocols offer faster reaction times and improved regioselectivity for brominated derivatives .
Q. Which spectroscopic techniques are employed for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 321.60 for brominated derivatives) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., dihedral angles between aryl rings: ~84.6°) .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
These compounds exhibit diverse bioactivities, including:
- Antimicrobial : Efficacy against bacterial and protozoal pathogens via disruption of membrane integrity .
- Anticancer : Inhibition of cyclin-dependent kinases (CDKs) through competitive binding to ATP pockets .
- Antiviral : Activity against RNA viruses by targeting viral replication enzymes .
Advanced Research Questions
Q. How is regioselective functionalization achieved at the imidazo[1,2-a]pyridine core?
Regioselectivity is controlled by:
- Halogenation : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in DMF .
- C–H activation : Copper-catalyzed selenylation of C(sp²)–H bonds with selenium powder, enabling fusion to benzo[b]selenophenes .
- Microwave-assisted bromination : Selective introduction of bromine at the 6- or 8-position using N-bromophthalimide (NBP) .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies arise from tautomerism or solvent effects. Strategies include:
- X-ray validation : Single-crystal analysis confirms bond lengths and angles (e.g., C–N bond: 1.34 Å in imidazo[1,2-a]pyridine cores) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Computational modeling : DFT calculations predict chemical shifts (Δδ < 0.1 ppm) to validate experimental NMR assignments .
Q. How do crystal packing interactions influence physicochemical properties?
Crystal structures reveal:
- Hydrogen-bond networks : Intermolecular O–H⋯N and N–H⋯O bonds enhance thermal stability (melting points: 363–472 K) .
- π–π stacking : Aryl ring interactions (distance: ~3.5 Å) improve solubility in polar solvents (e.g., DMSO) .
- Halogen bonding : Bromine atoms participate in C–H⋯Br interactions, affecting crystallization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
